
Ethyl 4-chloro-3,5-dimethylpicolinate
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Overview
Description
Ethyl 4-chloro-3,5-dimethylpicolinate is an organic compound with a pyridine ring substituted with methyl, chloro, and carboxylic acid ethyl ester groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-3,5-dimethylpicolinate typically involves the esterification of 3,5-Dimethyl-4-chloro-2-pyridinecarboxylic acid. One common method involves the reaction of the acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as distillation and crystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Chloro Position
The chlorine atom at position 4 is susceptible to nucleophilic substitution under specific conditions:
Amination Reactions
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Reaction with hydrazine hydrate in ethanol, catalyzed by FeCl₃·6H₂O, replaces chlorine with an amino group. This method mirrors protocols for synthesizing 4-chloro-3-(trifluoromethyl)aniline derivatives .
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Example:
Ethyl 4 chloro 3 5 dimethylpicolinate+HydrazineFeCl3,EtOHEthyl 4 amino 3 5 dimethylpicolinate
Alkoxy Substitution
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Chlorine displacement using alkoxides (e.g., sodium methoxide) in halogenated solvents (e.g., 1,2-dichloroethane) at 90°C yields alkoxy derivatives .
Ester Group Transformations
The ethyl ester undergoes hydrolysis or transesterification:
Acidic/Basic Hydrolysis
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Hydrolysis in aqueous NaOH or HCl produces 4-chloro-3,5-dimethylpicolinic acid. Solvent-free microwave-assisted hydrolysis with Yb(OTf)₃ achieves yields >90% .
Transesterification
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Reacting with methanol or propanol in the presence of catalysts like K₂CO₃ or choline chloride facilitates ester exchange :
Ethyl ester+ROHK2CO3Alkyl 4 chloro 3 5 dimethylpicolinate
Cross-Coupling Reactions
The chloro group participates in metal-catalyzed cross-couplings:
Suzuki-Miyaura Coupling
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Using Pd catalysts (e.g., Pd₂(dba)₃) and aryl boronic acids in polar solvents (e.g., DMF) introduces aryl groups at position 4 .
Heck Reaction
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Limited applicability due to steric hindrance from methyl groups, but activated alkenes may couple under Pd/tBu₃PHBF₄ catalysis .
Methyl Group Reactivity
The 3- and 5-methyl groups exhibit limited reactivity but can be oxidized under harsh conditions:
Oxidation to Carboxylic Acids
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Strong oxidants (e.g., KMnO₄ in acidic media) convert methyl groups to carboxylic acids, though competing ester hydrolysis requires careful control .
Reaction Conditions and Yields
Key Findings
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Catalyst Efficiency : FeCl₃ and Yb(OTf)₃ are optimal for substitution and hydrolysis, respectively .
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Solvent Impact : Halogenated solvents (e.g., 1,2-dichloroethane) enhance substitution rates due to high polarity .
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Steric Effects : Methyl groups at positions 3 and 5 hinder electrophilic aromatic substitution but stabilize intermediates in cross-couplings .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4-chloro-3,5-dimethylpicolinate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, notably:
Synthesis of Omeprazole
Omeprazole is a widely used proton pump inhibitor that treats conditions like gastroesophageal reflux disease (GERD). This compound is involved in its synthesis, where it contributes to the formation of the active pharmaceutical ingredient (API) through a series of chemical reactions. The compound's ability to bind covalently to the proton pump enhances its efficacy in reducing stomach acid production .
Role in Drug Development
The compound is also utilized in research related to drug development, particularly in the design of new inhibitors targeting various enzymes and receptors. Its structural features allow for modifications that can lead to enhanced biological activity and selectivity .
Agrochemical Applications
In addition to its medicinal uses, this compound has applications in agriculture:
Herbicide Development
Research indicates that derivatives of this compound can be effective as herbicides. The chlorinated picolinate structure provides a framework for developing selective herbicides that target specific weed species while minimizing damage to crops .
Data Table: Applications Overview
Application Area | Specific Use | Key Benefits |
---|---|---|
Medicinal Chemistry | Intermediate for Omeprazole synthesis | Effective proton pump inhibition |
Drug development | Potential for novel therapeutic agents | |
Agrochemicals | Herbicide development | Selectivity towards weeds |
Case Study 1: Omeprazole Synthesis Optimization
A study focused on optimizing the synthesis pathway of Omeprazole highlighted the efficiency of using this compound as an intermediate. The researchers reported a significant increase in yield and purity when employing this compound compared to traditional methods .
Case Study 2: Herbicidal Efficacy
Another investigation evaluated the herbicidal properties of derivatives based on this compound. The results demonstrated effective control over certain weed species with minimal phytotoxicity to crops, suggesting its potential as a selective herbicide .
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-3,5-dimethylpicolinate involves its interaction with specific molecular targets. For example, in the synthesis of omeprazole, the compound binds covalently to the proton pump, inhibiting gastric acid secretion. This interaction involves the formation of a sulfenamide intermediate, which reacts with cysteine residues on the proton pump .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-Chloro-2-pyridinecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
2-Pyridinecarboxylic acid: Lacks the chloro and methyl substituents.
4-Chloro-2-pyridinecarboxylic acid: Similar structure but without the methyl groups.
Uniqueness
Ethyl 4-chloro-3,5-dimethylpicolinate is unique due to the presence of both methyl and chloro substituents on the pyridine ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Biological Activity
Ethyl 4-chloro-3,5-dimethylpicolinate (CAS No. 187222-17-9) is a chemical compound that has garnered attention due to its potential biological activities and applications in organic synthesis. It is primarily recognized as an intermediate in the synthesis of various pharmaceuticals, including the proton pump inhibitor omeprazole. This article provides a comprehensive overview of the biological activity of this compound, highlighting its synthesis, enzymatic interactions, and potential applications.
- Molecular Formula : C10H12ClNO2
- Molecular Weight : 213.66 g/mol
Synthesis
This compound can be synthesized from 2-pyridinecarboxylic acid through various methods, including esterification processes. The synthesis typically involves chlorination and alkylation steps, which yield the desired compound with suitable purity for further applications .
Enzymatic Interactions
Recent studies have demonstrated that this compound acts as a substrate for several enzymes, particularly aldehyde reductases. These enzymes catalyze the reduction of related compounds such as ethyl 4-chloroacetoacetate (COBE) into chiral products like (R)-4-chloro-3-hydroxybutanoate (CHBE) with high enantiomeric excess . The biotransformation process is significant in pharmaceutical applications where chirality is crucial.
Table 1: Enzymatic Activity Summary
Enzyme Type | Substrate | Product | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|---|
Aldehyde Reductase | Ethyl 4-chloroacetoacetate | (R)-4-chloro-3-hydroxybutanoate | ≥90 | 100 |
Carbonyl Reductase | Ethyl 4-chloroacetoacetate | (S)-4-chloro-3-hydroxybutanoate | ≥90 | 92.7 |
Pharmacological Potential
This compound exhibits various pharmacological properties owing to its structural similarity to other bioactive compounds. Its role as an intermediate in synthesizing omeprazole suggests potential anti-ulcer activity through inhibition of gastric acid secretion . Additionally, its derivatives have been explored for anti-inflammatory and antimicrobial activities.
Case Studies
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Biocatalytic Reduction Study
A study published in MDPI highlighted the efficiency of recombinant Escherichia coli expressing carbonyl reductase in converting COBE into CHBE using a deep eutectic solvent system. The study reported kinetic constants Km=20.9mM and kcat=56.1s−1, demonstrating the enzyme's effectiveness in biotransformation processes . -
Chiral Synthesis Applications
Research demonstrated that this compound derivatives could serve as key intermediates in the synthesis of chiral pharmaceuticals, emphasizing their importance in medicinal chemistry .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for Ethyl 4-chloro-3,5-dimethylpicolinate, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound can be synthesized via esterification of 4-chloro-3,5-dimethylpicolinic acid using ethanol under acidic catalysis (e.g., H₂SO₄). Optimization involves controlling reaction temperature (70–90°C), stoichiometric excess of ethanol, and monitoring via TLC or HPLC. Post-synthesis purification by recrystallization or column chromatography is critical. For related compounds, phosgene-mediated chloroformate formation (e.g., with pyridine as a base) has been employed, suggesting analogous strategies for derivatives . Yield improvements may require inert atmospheres (N₂) to minimize side reactions, as demonstrated in palladium-catalyzed coupling protocols .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- ¹H/¹³C NMR : Identify ester (COOEt) signals (δ ~4.3 ppm for CH₂, ~1.3 ppm for CH₃) and aromatic protons (δ 7–8 ppm). Chlorine and methyl substituents induce distinct splitting patterns.
- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and C-Cl vibrations (550–850 cm⁻¹).
- Mass Spectrometry (EI-MS) : Molecular ion peak (M⁺) at m/z corresponding to C₁₀H₁₂ClNO₂. Fragmentation patterns should align with loss of ethoxy (–OEt) or methyl groups.
Refer to NMR data for structurally similar compounds, such as biphenyl derivatives .
Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how can they be experimentally determined?
- Methodological Answer :
- LogP : Determine via reverse-phase HPLC using a calibrated octanol-water partition model.
- Solubility : Perform gravimetric analysis in solvents (e.g., ethanol, DMSO, hexane) at 25°C.
- Melting Point : Use differential scanning calorimetry (DSC) or capillary methods.
Computational tools (e.g., Hammett equation for pKa prediction) can guide experimental design, as shown for 4-chloro-3,5-dimethylphenol derivatives .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, HOMO-LUMO gaps, and transition states. For example, the chloro substituent’s electron-withdrawing effect may activate the pyridine ring toward Suzuki-Miyaura coupling. Compare computational results with experimental kinetic data (e.g., reaction rates with Pd(PPh₃)₄ catalysts ). Validate predictions using Hammett parameters, as applied to phenol derivatives .
Q. How do crystal packing interactions influence the solid-state stability of this compound, and what crystallographic parameters should be prioritized in refinement?
- Methodological Answer : X-ray crystallography (e.g., SHELXL refinement ) reveals intermolecular interactions (C–H⋯O, π-π stacking). Prioritize:
- Dihedral Angles : Between aromatic rings and substituents (e.g., 59.8° for chloro-phenyl groups in related structures ).
- Hydrogen Bonding : Measure donor-acceptor distances (<3.0 Å) and angles (>120°).
- Thermal Parameters (B-factors) : Assess disorder (e.g., ethyl group occupancy in ). Use R₁ and wR₂ values to evaluate refinement quality, as in monoclinic systems .
Q. How should researchers address discrepancies between theoretical predictions and experimental data in the reactivity of this compound derivatives?
- Methodological Answer :
- Error Analysis : Quantify uncertainties in computational models (e.g., basis set limitations) and experimental measurements (e.g., NMR integration errors).
- Statistical Validation : Apply Student’s t-test or ANOVA to compare predicted vs. observed reaction yields.
- Sensitivity Testing : Vary input parameters (e.g., solvent polarity in DFT simulations) to identify critical variables.
Reference frameworks for data analysis, such as those in extended essays, emphasize systematic error evaluation .
Properties
IUPAC Name |
ethyl 4-chloro-3,5-dimethylpyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-4-14-10(13)9-7(3)8(11)6(2)5-12-9/h5H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUELRMPWVNICQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C(=C1C)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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